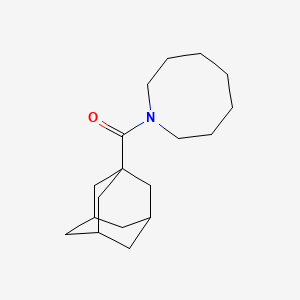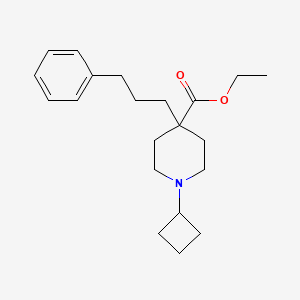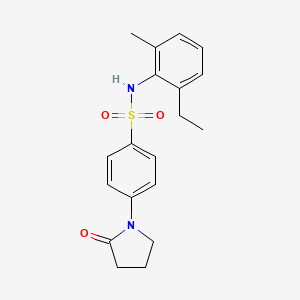![molecular formula C17H17F2N3O5 B4558286 2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)
2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide
Overview
Description
The study and synthesis of hydrazinecarboxamide derivatives, such as "2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide," fall within the broader chemical research domain focusing on developing compounds with potential biological activities. These activities might include antimicrobial properties and enzyme inhibition, grounded in the compounds' unique structural frameworks (Krátký et al., 2020).
Synthesis Analysis
The synthesis of hydrazinecarboxamide derivatives often involves strategic functionalization to introduce various substituents, enhancing the target compound's biological efficacy. For instance, Krátký et al. (2020) described synthesizing a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, indicating the versatility of hydrazinecarboxamide frameworks in medicinal chemistry. The synthetic approaches may involve multi-step reactions, including acylation, cyclization, and nucleophilic substitution, tailored to introduce specific functional groups such as difluorophenoxy and dimethoxyphenyl groups into the hydrazinecarboxamide backbone.
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamides is crucial for their biological activities. Studies often employ X-ray crystallography and NMR spectroscopy to elucidate the compounds' structures, revealing their conformational preferences and intramolecular interactions. For example, the orientation of substituents and the presence of intramolecular hydrogen bonds significantly influence the compound's stability and reactivity (Tahir et al., 2012).
Scientific Research Applications
Synthesis and Biological Applications
Anti-inflammatory and Antimicrobial Activities
Novel derivatives with related chemical structures have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Compounds exhibiting significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and showing promising antimicrobial activity against various pathogenic bacteria and fungi highlight the potential of such chemical structures in medicinal chemistry and drug development (Keche et al., 2012).
Chemodosimetric Sensors
Certain derivatives act as chemodosimetric sensors for hydrazine, demonstrating selective and sensitive detection capabilities. These compounds offer practical applications in environmental monitoring and safety, showcasing the ability of related chemical structures to serve as effective probes for hazardous substances (Lee et al., 2013).
Enzyme Inhibition
Studies on compounds incorporating similar functionalities have explored their potential as enzyme inhibitors. Such compounds have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their applicability in treating diseases like dementias and myasthenia gravis (Pflégr et al., 2022).
Chemical Synthesis and Applications
Fluorinated Pyrazoles Synthesis
Research into direct trifluoromethylation techniques has led to the synthesis of fluorinated pyrazoles, compounds that hold significant interest due to their potential pharmacological properties. This highlights the broader chemical utility and synthetic versatility of compounds with functionalities related to the chemical structure (Ohtsuka et al., 2012).
Electrochromic Materials
Certain polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, related in their design and synthesis approach to the compound , have been studied for their electrochromic properties. These materials offer potential applications in smart windows, displays, and other electronic devices, showcasing the versatility of related chemical structures (Liou & Chang, 2008).
properties
IUPAC Name |
1-[[2-(2,4-difluorophenoxy)acetyl]amino]-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O5/c1-25-11-4-6-15(26-2)13(8-11)20-17(24)22-21-16(23)9-27-14-5-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRPHPDXXHAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)

![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)


![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)

![4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)
![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)

